
11-(Perfluoropentyl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Perfluoropentyl)undecanoic acid is a fluorinated carboxylic acid with a long carbon chain. This compound is part of the perfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity. These characteristics make them valuable in various industrial applications, including surfactants, lubricants, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Perfluoropentyl)undecanoic acid typically involves the introduction of a perfluorinated pentyl group to an undecanoic acid backbone. One common method includes the reaction of undecanoic acid with perfluoropentyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination or direct fluorination using elemental fluorine are common methods. These processes require stringent safety measures due to the highly reactive nature of fluorine gas.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perfluorinated ketones or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the perfluorinated group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Wissenschaftliche Forschungsanwendungen
11-(Perfluoropentyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Medicine: Studied for its antimicrobial properties and potential use in antifungal treatments.
Industry: Utilized in the production of non-stick coatings, lubricants, and fire-fighting foams due to its thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 11-(Perfluoropentyl)undecanoic acid is primarily attributed to its ability to disrupt lipid membranes. The perfluorinated chain interacts with lipid bilayers, altering their structure and permeability. This disruption can lead to cell lysis in microbial organisms, making it effective as an antimicrobial agent. Additionally, the compound’s hydrophobic nature allows it to form stable emulsions, which is beneficial in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanoic acid: Another member of the PFAS family, known for its use in non-stick coatings and its environmental persistence.
Perfluorodecanoic acid: Similar in structure but with a shorter carbon chain, used in similar applications but with different physical properties.
Perfluorododecanoic acid: Longer carbon chain, used in high-performance lubricants and coatings.
Uniqueness: 11-(Perfluoropentyl)undecanoic acid stands out due to its specific chain length and the presence of the perfluoropentyl group, which imparts unique properties such as enhanced thermal stability and hydrophobicity. These characteristics make it particularly suitable for applications requiring high-performance materials with resistance to harsh conditions.
Eigenschaften
CAS-Nummer |
2803-40-9 |
|---|---|
Molekularformel |
C16H21F11O2 |
Molekulargewicht |
454.32 g/mol |
IUPAC-Name |
12,12,13,13,14,14,15,15,16,16,16-undecafluorohexadecanoic acid |
InChI |
InChI=1S/C16H21F11O2/c17-12(18,10-8-6-4-2-1-3-5-7-9-11(28)29)13(19,20)14(21,22)15(23,24)16(25,26)27/h1-10H2,(H,28,29) |
InChI-Schlüssel |
HYJJRTLQMVTDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
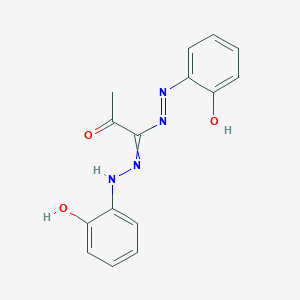

![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
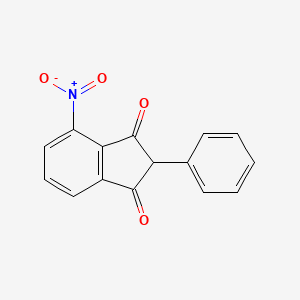
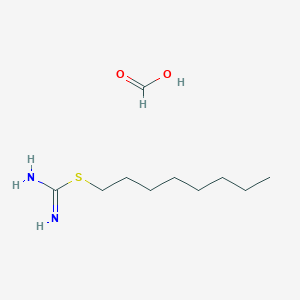
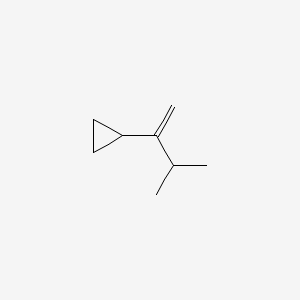
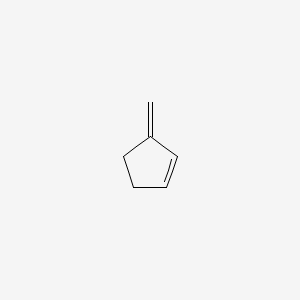
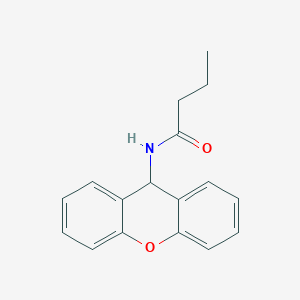

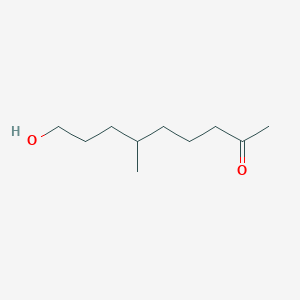
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
